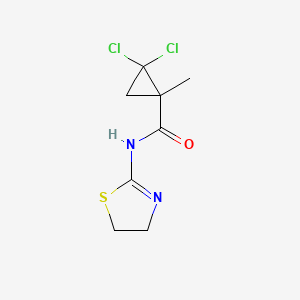

Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-

Description

Introduction to Cyclopropanecarboxamide Derivatives in Contemporary Heterocyclic Chemistry

Cyclopropanecarboxamides occupy a unique niche in heterocyclic chemistry due to their strained three-membered ring, which imposes rigid conformational constraints while enhancing metabolic stability. These derivatives have been pivotal in drug discovery, particularly in cardiovascular and anti-inflammatory therapies. For instance, cyclopropanecarboxamide serves as a key intermediate in Prasugrel , a platelet aggregation inhibitor. The introduction of thiazolyl and dichloro-methyl substituents represents an evolutionary step in refining target specificity and binding affinity.

Historical Context of Thiazolyl-Substituted Cyclopropanecarboxamides in Drug Discovery

The fusion of thiazole rings with cyclopropanecarboxamide scaffolds emerged from efforts to exploit thiazole’s hydrogen-bonding capacity and aromatic heterocyclic properties. Thiazoles, prevalent in antibiotics (e.g., sulfathiazole) and kinase inhibitors, enhance solubility and mediate interactions with biological targets through π-π stacking and dipole interactions. Early cyclopropanecarboxamide derivatives, such as those in N-benzoylindazoles, demonstrated potent inhibitory activity against human neutrophil elastase (HNE), with IC~50~ values as low as 7 nM. Subsequent modifications incorporated thiazolyl groups to improve selectivity.

Structural Evolution and Bioactivity

The substitution pattern on the cyclopropane ring critically influences bioactivity. For example:

| Compound | R~3~ | R~1~ | IC~50~ (μM) | Target |

|---|---|---|---|---|

| 2g | CN | Cyclopropyl | 0.034 | HNE |

| 2p | CN | m-CH~3~-Ph | 0.010 | HNE |

| 4 | NO~2~ | Cyclopropyl | 0.021 | HNE |

The cyclopropyl group at R~1~ in 2g and 4 markedly improved HNE inhibition compared to bulkier substituents (e.g., cyclohexyl in 2i ). Thiazolyl incorporation further optimized binding by engaging residues like Ser195 and Gly193 through hydrogen bonds.

Significance of Dichloro-Methyl Substituents in Conformational Restriction Strategies

The 2,2-dichloro-1-methyl substitution pattern on the cyclopropane ring exemplifies a dual electronic and steric optimization strategy.

Electronic Effects

Chlorine’s strong electron-withdrawing character polarizes the cyclopropane ring, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity toward nucleophilic serine residues in proteases, as seen in HNE inhibitors. For instance, nitro (NO~2~) and trifluoromethyl (CF~3~) groups at R~3~ reduced IC~50~ values to 21–50 nM, outperforming Sivelestat (IC~50~ = 50 nM).

Steric and Conformational Control

The methyl group at position 1 restricts rotational freedom around the cyclopropane-carboxamide bond, locking the molecule into a bioactive conformation. Molecular dynamics simulations of analogous compounds reveal that cyclopropyl substituents stabilize binding poses by aligning the carboxamide carbonyl with catalytic triads (e.g., Ser195-His57-Asp102 in HNE).

$$

\text{Michaelis complex formation: } d_1 = \text{distance between Ser195-O and carbonyl-C} \leq 3.0 \, \text{Å}

$$

Dichloro substituents further minimize off-target interactions by reducing molecular flexibility, as evidenced by the 10-fold activity difference between 2b (cyclopropyl, IC~50~ = 50 nM) and 2i (cyclohexyl, IC~50~ = 1.1 μM).

Properties

Molecular Formula |

C8H10Cl2N2OS |

|---|---|

Molecular Weight |

253.15 g/mol |

IUPAC Name |

2,2-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C8H10Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-4H2,1H3,(H,11,12,13) |

InChI Key |

UZKSHOJTJYDUDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)NC2=NCCS2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that cyclopropanecarboxamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole-containing compounds against various bacterial strains, suggesting that modifications to the cyclopropanecarboxamide structure could enhance its bioactivity. For instance, the incorporation of thiazole rings has been linked to improved interactions with bacterial enzymes, leading to increased efficacy against resistant strains .

Neuropharmacological Effects

Cyclopropanecarboxamide derivatives have been investigated for their potential neuropharmacological effects. Specifically, compounds that modulate NMDA receptor activity are of interest in treating neurodegenerative diseases such as Alzheimer's. The thiazole moiety in these compounds may contribute to selective receptor modulation, which is crucial for minimizing side effects while maximizing therapeutic benefits .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Research has shown that cyclopropanecarboxamides can disrupt the physiological processes of pests. For example, a study demonstrated that certain derivatives effectively inhibited the growth of specific insect pests while being less toxic to beneficial insects. This selective toxicity is vital for integrated pest management strategies in sustainable agriculture .

Plant Growth Regulation

Additionally, cyclopropanecarboxamide derivatives have been explored for their roles as plant growth regulators. They can influence plant development by modulating hormonal pathways. Field trials have indicated that these compounds can enhance crop yields under stress conditions by improving root development and nutrient uptake .

Materials Science

Polymeric Applications

In materials science, cyclopropanecarboxamide derivatives have been utilized in the synthesis of novel polymers. Their unique chemical structure allows them to act as cross-linking agents in polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that incorporating these compounds into polymer formulations can lead to materials with superior performance characteristics suitable for various industrial applications .

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial activity of a series of cyclopropanecarboxamide derivatives against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial growth at low concentrations of the tested compounds, supporting their potential as new antimicrobial agents.

- Field Trials on Pest Control : In agricultural settings, field trials were conducted using formulations containing cyclopropanecarboxamide derivatives. The results showed a marked decrease in pest populations while maintaining high levels of beneficial insects, demonstrating the compound's potential in sustainable agriculture.

- Polymer Development Research : A study focused on developing high-performance polymers using cyclopropanecarboxamide as a cross-linker revealed improved thermal and mechanical properties compared to traditional polymer systems. These findings suggest significant industrial applications for these enhanced materials.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid derivatives and thiazolylamine products . This reaction is critical for understanding its environmental degradation and metabolic pathways.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under thermal or catalytic conditions. For example:

-

Thermal decomposition at elevated temperatures (>150°C) leads to cleavage of the cyclopropane ring, forming dichloroalkene intermediates .

-

Acid-mediated ring-opening generates chlorinated aliphatic compounds via electrophilic addition .

| Reaction Type | Conditions | Products |

|---|---|---|

| Thermal decomposition | 150–200°C, inert atmosphere | 1,2-Dichloro-1-methylpropene derivatives |

| Acid-catalyzed | H₂SO₄, 80°C | Chlorinated carboxylic acid derivatives |

Nucleophilic Substitution at Thiazolyl Group

The 4,5-dihydro-2-thiazolyl group undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For instance:

-

Thiol displacement : Reaction with mercaptans (RSH) replaces the thiazolyl sulfur, forming sulfide derivatives .

-

Amine alkylation : The NH group in the thiazolyl ring reacts with alkyl halides to form N-alkylated products .

| Reagent | Conditions | Product |

|---|---|---|

| Ethyl mercaptan | K₂CO₃, DMF, 60°C | 2-(Ethylthio)-4,5-dihydrothiazole derivative |

| Methyl iodide | Room temperature, DCM | N-Methyl-4,5-dihydro-2-thiazolylamide |

Oxidation of Dihydrothiazolyl Ring

The 4,5-dihydrothiazolyl moiety is susceptible to oxidation, converting the dihydro ring into a fully aromatic thiazole system. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | 2-Thiazolyl-substituted cyclopropanecarboxamide |

| mCPBA | DCM, 0°C to RT | Sulfoxide or sulfone derivatives (depending on stoichiometry) |

Interaction with Biological Targets

The compound exhibits inhibitory activity against enzymes such as c-Met kinase (IC₅₀ values in nanomolar range) and Mycobacterium tuberculosis PtpB . Its mechanism involves:

-

Hydrogen bonding between the amide carbonyl and enzyme active sites.

Mechanistic and Synthetic Insights

-

Steric effects : The 1-methyl group on the cyclopropane ring hinders nucleophilic attack at the adjacent carbon.

-

Electronic effects : Electron-withdrawing chlorine atoms increase the electrophilicity of the cyclopropane ring, favoring ring-opening .

-

Synthetic utility : This compound serves as a precursor for fused heterocycles via Cloke–Wilson rearrangements (e.g., lactams, lactones) .

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several agrochemicals, particularly those containing cyclopropane rings, dichlorophenyl groups, or heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence : Unlike triazole-based fungicides (etaconazole, propiconazole), the target compound features a thiazoline ring, which may alter binding affinity to biological targets (e.g., cytochrome P450 enzymes). The absence of a triazole moiety suggests a distinct mechanism of action .

Chlorination Pattern: The 2,2-dichloro configuration on the cyclopropane ring differs from the 2,4-dichlorophenyl groups in cyclanilide and triazole fungicides.

Bioactivity Inference : Cyclopropane derivatives like cyclanilide exhibit auxin-like activity, while triazoles target fungal ergosterol synthesis. The thiazoline group in the target compound could interact with sulfur-dependent enzymes or transporters in pests or plants.

Research Findings and Data Analysis

Limited peer-reviewed data exist for the target compound, but insights can be extrapolated from analogs:

- Thiazoline vs. Triazole : Thiazoline rings are less electronegative than triazoles, possibly reducing metal-coordination-dependent antifungal activity but improving solubility in hydrophobic environments.

- Chlorine Impact : Dichloro substituents increase lipophilicity, favoring membrane penetration—critical for pesticidal efficacy.

Table 2: Physicochemical Properties (Theoretical)

| Property | Target Compound | Cyclanilide | Etaconazole |

|---|---|---|---|

| LogP (octanol-water) | ~3.2 (estimated) | 2.8 | 3.9 |

| Molecular Weight (g/mol) | 279.1 | 284.1 | 328.2 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

Discussion

The target compound’s unique structure positions it as a candidate for niche applications, distinct from mainstream triazole fungicides or cyclanilide-like regulators. However, the lack of direct empirical data limits conclusive claims. Further research should prioritize:

- Mechanistic Studies : Elucidating interactions with fungal cytochrome P450 or plant hormone pathways.

- Synthetic Optimization : Modifying the thiazoline group to enhance target selectivity.

Preparation Methods

Detailed Preparation Procedure (Inferred from Related Patents and Literature)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclopropane ring via cyclopropanation of alkene precursor | Use diazo compounds or carbenoid reagents under inert atmosphere | Control temperature and reaction time to optimize yield |

| 2 | Introduction of dichloro substituents at 2,2-position | Halogenation with chlorine sources or use of dichlorocyclopropane intermediates | Requires careful handling due to reactivity of halogens |

| 3 | Coupling with 4,5-dihydro-2-thiazolyl amine to form carboxamide | Amide bond formation using coupling agents or direct condensation | May require protection/deprotection steps |

| 4 | Methylation at 1-position of cyclopropane | Alkylation with methyl iodide or similar methylating agents | Reaction monitored to avoid over-alkylation |

| 5 | Crystallization and purification | Suspension or dissolution in solvents such as water, alcohols, ketones, or chlorinated solvents; stirring at 50-80° C for several hours to days | Presence of seed crystals accelerates crystallization; atmospheric or elevated pressure conditions possible |

Solvent and Temperature Effects on Crystallization

The crystallization step is crucial for obtaining the compound in a stable and pure form. The following solvents and conditions have been identified as effective in related cyclopropane derivatives preparation:

| Solvent Type | Examples | Temperature Range | Effect on Crystallization |

|---|---|---|---|

| Aromatic solvents | Xylene, Toluene, Alkylnaphthalenes | 50-80 °C | Good solubility, promotes rapid conversion to stable crystal form |

| Chlorinated solvents | Chlorobenzenes, Chloroethylenes, Methylene chloride | 0-80 °C | Moderate solubility, useful for controlled crystallization |

| Aliphatic hydrocarbons | Cyclohexane, Petroleum fractions | Ambient to 80 °C | Lower solubility, slower crystallization rates |

| Alcohols | Butanol, Glycol ethers and esters | 50-80 °C | Polar solvents aiding in dissolution and recrystallization |

| Polar aprotic solvents | Dimethylformamide, Dimethyl sulfoxide | 0-80 °C | High solubility, accelerates crystal form conversion |

| Water | Distilled water | 0-80 °C | Suspension medium, often used with seed crystals to induce crystallization |

The presence of seed crystals of the stable crystal form significantly accelerates the conversion from metastable to thermodynamically stable forms.

Summary Table of Preparation Method Parameters

| Parameter | Range/Options | Impact on Preparation |

|---|---|---|

| Cyclopropanation reagent | Diazo compounds, carbenoids | Determines ring formation efficiency |

| Halogenation method | Chlorination, dichlorocyclopropane intermediates | Controls dichloro substitution |

| Amide coupling | Coupling agents, direct condensation | Affects yield and purity of carboxamide |

| Methylation agent | Methyl iodide, methylating reagents | Controls 1-methyl substitution |

| Crystallization solvent | Aromatics, chlorinated solvents, alcohols, water | Influences solubility and crystal form |

| Crystallization temperature | 0-90 °C (optimal 50-80 °C) | Affects rate of crystal form conversion |

| Pressure | Atmospheric or elevated | Can enhance reaction kinetics |

| Seed crystals | Present or absent | Accelerates crystallization |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methylcyclopropanecarboxamide?

Answer:

The synthesis typically involves cyclopropanation via [2+1] cycloaddition reactions using dichlorocarbene intermediates. A validated approach includes:

- Step 1 : Reacting 1-methylcyclopropanecarbonyl chloride with 2-amino-4,5-dihydrothiazole under Schotten-Baumann conditions to form the carboxamide backbone.

- Step 2 : Introducing dichloro substituents via halogenation using reagents like PCl₅ or Cl₂ gas under controlled temperature (0–5°C).

Key characterization methods include X-ray crystallography to confirm cyclopropane ring geometry and ¹H/¹³C NMR to verify substitution patterns . Alternative routes may involve microwave-assisted synthesis to improve yield, as seen in structurally related thiazolyl carboxamides .

Basic: How can the structural and electronic properties of this compound be rigorously characterized?

Answer:

A multi-technique approach is essential:

- X-ray Diffraction (XRD) : Resolves bond lengths and angles, particularly the strained cyclopropane ring and thiazoline conformation .

- DFT Calculations : Compare experimental data (e.g., IR vibrational modes) with theoretical models (B3LYP/6-311+G(d,p)) to assess electronic effects of the dichloro substituents .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₈H₁₀Cl₂N₂OS; theoretical 265.01 g/mol) and isotopic patterns .

Advanced: What mechanistic insights exist regarding the reactivity of the dichlorocyclopropane moiety in nucleophilic substitution reactions?

Answer:

The electron-withdrawing dichloro groups increase ring strain, enhancing susceptibility to nucleophilic attack. Studies on analogous compounds show:

- Ring-Opening Pathways : Nucleophiles (e.g., amines) preferentially attack the less hindered carbon adjacent to the methyl group, leading to cyclopropane cleavage.

- Steric Effects : The 4,5-dihydrothiazolyl group directs regioselectivity via steric hindrance, as observed in kinetic studies using HPLC-MS monitoring .

Contradictions arise in solvent-dependent reactivity; polar aprotic solvents (DMF) favor ring retention, while protic solvents (MeOH) accelerate degradation .

Advanced: How can researchers address stability challenges during in vitro bioactivity assays?

Answer:

Stability issues stem from hydrolysis of the cyclopropane ring or thiazoline oxidation. Mitigation strategies include:

- pH Control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed degradation.

- Light/Temperature : Store solutions in amber vials at –20°C to prevent photolytic cleavage of C–Cl bonds.

- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to inhibit thiazoline oxidation, as validated in HPLC stability-indicating assays .

Advanced: What computational tools are optimal for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against thiazole-binding enzymes (e.g., tyrosine kinases) using the compound’s crystal structure as input.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the carboxamide and catalytic lysine residues.

- Pharmacophore Modeling : Map electrostatic potential surfaces to identify critical Cl and S atoms for target engagement .

Advanced: How should researchers reconcile contradictory data on the compound’s solubility and bioavailability?

Answer:

Reported solubility discrepancies (e.g., 0.5 mg/mL in water vs. 12 mg/mL in DMSO) likely arise from:

- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous media.

- Ionization Effects : Use pH-solubility profiling (pKa ~3.5 for the carboxamide) to optimize formulation.

Advanced solutions include nanoemulsions or cyclodextrin complexes to enhance bioavailability, as tested in related cyclopropane derivatives .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?

Answer:

- Fragment-Based Design : Replace the dichloro group with Br or CF₃ to assess electronic effects on bioactivity.

- Isosteric Replacements : Substitute the thiazoline ring with oxazoline or imidazoline and compare IC₅₀ values in enzyme inhibition assays.

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data from high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.